Oct-3-ynoic acid

概要

説明

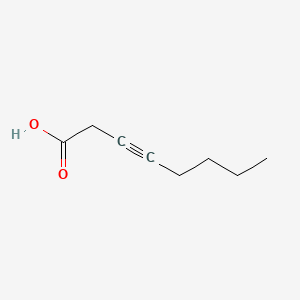

Oct-3-ynoic acid is an organic compound with the molecular formula C8H12O2 It is a carboxylic acid with an alkyne functional group at the third carbon position

準備方法

Synthetic Routes and Reaction Conditions: Oct-3-ynoic acid can be synthesized through several methods. One common approach involves the alkylation of terminal alkynes with appropriate halides, followed by oxidation to introduce the carboxylic acid group. Another method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form the carbon-carbon triple bond, followed by carboxylation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

化学反応の分析

Oxidation Reactions

Oct-3-enoic acid undergoes oxidation to form dicarboxylic acids. For example, potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions oxidizes the compound to 3-octenedioic acid .

| Reaction Type | Reagents | Products | Conditions |

|---|---|---|---|

| Oxidation | KMnO₄, H+ | 3-octenedioic acid | Acidic medium, elevated temp |

| Oxidation | CrO₃, H₂SO₄ | Dicarboxylic acids | Acidic, heated |

Reduction Reactions

The double bond in oct-3-enoic acid can be hydrogenated to form octanoic acid using catalysts like palladium on carbon (Pd/C) and hydrogen gas (H₂).

| Reaction Type | Reagents | Products | Conditions |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C | Octanoic acid | Mild pressure, room temp |

Substitution Reactions

The carboxylic acid group (-COOH) participates in esterification, amidation, and other nucleophilic substitution reactions. For example, esterification with ethanol produces ethyl 3-octenoate using sulfuric acid (H₂SO₄) as a catalyst.

| Reaction Type | Reagents | Products | Conditions |

|---|---|---|---|

| Esterification | Ethanol, H₂SO₄ | Ethyl 3-octenoate | Reflux, acidic |

Ozonolysis

While not directly studied for oct-3-ynoic acid, ozone (O₃) reacts with unsaturated bonds in organic compounds. For oct-3-enoic acid, ozonolysis of the C=C bond would yield carbonyl compounds (e.g., aldehydes or ketones) . Triple bonds (C≡C) in this compound would likely undergo similar cleavage, forming dicarbonyl species.

Enzymatic and Catalytic Reactions

Lipoxygenases (LOX) catalyze oxygenation of polyunsaturated fatty acids, forming hydroperoxides . While not directly applicable to this compound, analogous enzymes might catalyze oxygen incorporation or peroxide formation, depending on the substrate’s structure.

Critical Considerations

-

Structural Similarity : The absence of specific data for this compound necessitates extrapolation from oct-3-enoic acid. Triple bonds (C≡C) are generally more reactive than double bonds (C=C), suggesting faster reaction rates in analogous processes.

-

Reactivity : Azide derivatives (e.g., oct-3-enoyl azide) exhibit distinct reactivity due to the -N₃ group, undergoing Curtius rearrangements or click chemistry. Similar functional groups in this compound derivatives could enable novel transformations.

-

Safety : Azides and unsaturated compounds may pose hazards (e.g., nitrogen gas release), requiring controlled reaction conditions.

科学的研究の応用

Chemical Properties and Structure

Oct-3-ynoic acid is classified as an alkyne due to its triple bond between the carbon atoms at the third position. Its molecular formula is with a molecular weight of 142.2 g/mol. This structure provides unique reactivity that can be exploited in various chemical reactions and applications.

Antimicrobial Activity

Research indicates that derivatives of alkynoic acids, including this compound, exhibit bactericidal properties against various bacterial strains. A study found that 2-alkynoic acids have significant activity against Mycobacterium smegmatis, with modifications enhancing their effectiveness against both fast- and slow-growing mycobacteria . This suggests potential applications in developing new antimicrobial agents.

Transporter Interaction

This compound interacts with organic cation transporters (OCTs), particularly OCT3, which is involved in the uptake of various drugs and neurotransmitters. Inhibition of OCT3 can influence pharmacokinetics and pharmacodynamics, making this compound a candidate for further studies in drug absorption and disposition .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its alkyne functionality allows it to participate in various reactions, including:

- Alkyne Metathesis : This reaction can generate complex molecules with high specificity.

- Cycloaddition Reactions : this compound can undergo cycloaddition to form cyclic compounds, which are valuable in drug design.

Biochemical Reagent

As a biochemical reagent, this compound is utilized in life sciences research for various assays and experimental setups. Its role as a biochemical material supports studies involving metabolic pathways and enzyme interactions .

Case Studies and Research Findings

作用機序

The mechanism of action of Oct-3-ynoic acid involves its interaction with molecular targets, such as enzymes or receptors. The alkyne group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to potential therapeutic effects.

類似化合物との比較

Octanoic acid: A saturated fatty acid with similar chain length but lacking the alkyne group.

3-Hexynoic acid: A shorter-chain alkyne carboxylic acid.

3-Decynoic acid: A longer-chain alkyne carboxylic acid.

Uniqueness: Oct-3-ynoic acid is unique due to its specific chain length and the presence of the alkyne group at the third carbon position. This structural feature imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.

生物活性

Oct-3-ynoic acid, a member of the acetylenic fatty acids, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in metabolic disorders and cancer. This article aims to synthesize current research findings on the biological activity of this compound, including its mechanisms of action, structural modifications, and associated case studies.

Chemical Structure and Properties

This compound is characterized by its unique acetylenic bond which contributes to its biological properties. The structural formula can be represented as follows:

This structure allows for various modifications that can enhance its bioactivity.

Antidiabetic Activity

Research indicates that this compound and its derivatives can enhance insulin-stimulated glucose uptake in muscle cells. A study demonstrated that certain analogs activate the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for glucose metabolism in L6 myotubes . This pathway activation suggests a promising avenue for developing antidiabetic agents.

Antioxidant Properties

This compound has also been shown to exhibit antioxidant activity. In vitro assays indicated significant free radical scavenging capabilities, which are essential for mitigating oxidative stress-related diseases . The antioxidant potential was quantified using various methods, including DPPH and ABTS assays.

Cytotoxic Effects

The compound has displayed cytotoxic effects against several cancer cell lines. For instance, this compound derivatives have been evaluated for their ability to inhibit cancer cell proliferation, with some showing IC50 values in the low micromolar range against specific leukemia cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Research has focused on synthesizing various derivatives to enhance potency and reduce toxicity. The following table summarizes key findings from SAR studies:

| Compound Derivative | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| 9-Oxooctadec-10-en-12-ynoic | Antidiabetic | 15.2 | |

| Octa-2,6-dien-4-ynoic | Cytotoxic | 12.5 | |

| Hydroxy derivatives | Antioxidant | 30.0 |

These results highlight the importance of specific functional groups in modulating biological activity.

Case Study 1: Insulin Sensitivity Enhancement

In a controlled study involving L6 myotubes, this compound was found to significantly increase glucose uptake when combined with insulin treatment. The study concluded that modifications to the compound could further enhance this effect, making it a candidate for diabetes management therapies .

Case Study 2: Cancer Cell Line Inhibition

Another investigation assessed the effects of this compound on various cancer cell lines, including HeLa and P388 murine leukemia cells. Results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .

特性

IUPAC Name |

oct-3-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h2-4,7H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBHCNKFZKBAIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。